(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol
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Overview
Description
(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol is an organic compound that features a benzenesulfonyl group, a propan-2-yl sulfanyl group, and a hexanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol typically involves multi-step organic reactions. One common method involves the sulfonylation of a hexanol derivative followed by the introduction of the propan-2-yl sulfanyl group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzenesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce a sulfide.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of the benzenesulfonyl group suggests possible interactions with biological targets such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The sulfonyl group is a common motif in many pharmaceuticals, indicating potential for drug development.
Industry
Industrially, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the propan-2-yl sulfanyl group may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-1-(Benzenesulfonyl)-2-[(methyl)sulfanyl]hexan-3-ol: Similar structure but with a methyl group instead of a propan-2-yl group.
(2S,3S)-1-(Benzenesulfonyl)-2-[(ethyl)sulfanyl]hexan-3-ol: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
The uniqueness of (2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol lies in its specific stereochemistry and the presence of the propan-2-yl sulfanyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
649748-88-9 |
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Molecular Formula |
C15H24O3S2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(2S,3S)-1-(benzenesulfonyl)-2-propan-2-ylsulfanylhexan-3-ol |
InChI |
InChI=1S/C15H24O3S2/c1-4-8-14(16)15(19-12(2)3)11-20(17,18)13-9-6-5-7-10-13/h5-7,9-10,12,14-16H,4,8,11H2,1-3H3/t14-,15+/m0/s1 |
InChI Key |
APTSTOJIBQHBIT-LSDHHAIUSA-N |
Isomeric SMILES |
CCC[C@@H]([C@@H](CS(=O)(=O)C1=CC=CC=C1)SC(C)C)O |
Canonical SMILES |
CCCC(C(CS(=O)(=O)C1=CC=CC=C1)SC(C)C)O |
Origin of Product |
United States |
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